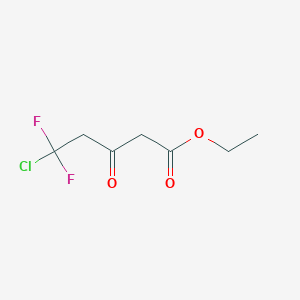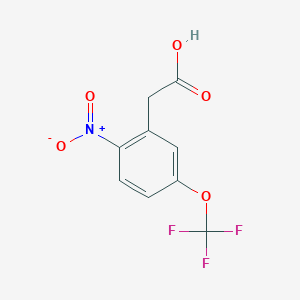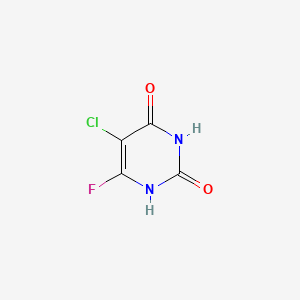
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane (BEMHFP) is a fluorinated ether solvent that has been used in a variety of scientific research applications. It has been found to be a useful solvent for organic synthesis, as well as a solvent for a wide range of biochemical and physiological experiments. It is also used in a variety of lab experiments due to its low toxicity and stability.
Wissenschaftliche Forschungsanwendungen
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane has been used in a variety of scientific research applications. It has been used as a solvent for organic synthesis, as well as a solvent for a wide range of biochemical and physiological experiments. It has also been used as a reaction medium for the synthesis of new organic compounds, as well as a solvent for the extraction of organic compounds from biological samples.
Wirkmechanismus
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane is a highly polar solvent, which makes it ideal for use in a variety of scientific research applications. Its high polarity allows it to dissolve a wide range of organic compounds, including many proteins and other biological molecules. It is also a relatively non-toxic solvent, which makes it safe to use in a variety of lab experiments.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be a useful solvent for organic synthesis, as well as a solvent for a wide range of biochemical and physiological experiments. It has also been found to be a useful reaction medium for the synthesis of new organic compounds, as well as a solvent for the extraction of organic compounds from biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane has several advantages when used in lab experiments. It is a non-toxic solvent, which makes it safe to use in a variety of lab experiments. It is also a highly polar solvent, which makes it ideal for use in a variety of scientific research applications. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, it is not suitable for use in high-temperature reactions and may be difficult to remove from reaction mixtures.
Zukünftige Richtungen
There are a number of potential future directions for the use of Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane in scientific research applications. These include the use of this compound as a solvent for the synthesis of new organic compounds, as well as the use of this compound as a reaction medium for the synthesis of new organic compounds. Additionally, this compound could be used as a solvent for the extraction of organic compounds from biological samples, as well as a solvent for the extraction of proteins and other biological molecules. Furthermore, this compound could be used as a solvent for the synthesis of new pharmaceuticals, as well as a solvent for the extraction of pharmaceuticals from biological samples. Finally, this compound could be used as a reaction medium for the synthesis of new materials, as well as a solvent for the extraction of materials from biological samples.
Synthesemethoden
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane can be synthesized by a reaction between 1-ethoxymethyl-2,2,2-trifluoroethanol (ETFE) and 1,1,2,3,3,3-hexafluoropropene (HFP). The reaction is carried out in the presence of a base catalyst, such as sodium hydroxide, and involves an etherification reaction. The reaction is typically carried out at temperatures of between 40-60°C and yields a product with a purity of over 99%.
Eigenschaften
IUPAC Name |
1-(1,3-diethoxypropan-2-yloxy)-1,1,2,3,3,3-hexafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6O3/c1-3-17-5-7(6-18-4-2)19-10(15,16)8(11)9(12,13)14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXVLEOTNHQKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COCC)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














